molecular formula C8H8BrN5 B11781946 2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine

Cat. No.: B11781946
M. Wt: 254.09 g/mol
InChI Key: TVIPSINUQFMQKI-UHFFFAOYSA-N
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Description

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a triazole ring attached at the 2nd position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce novel pyridine derivatives . The reaction conditions usually include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Triazole derivatives, including 2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine, have shown promising antimicrobial properties. Studies indicate that they can be effective against a range of microbial pathogens, addressing the growing issue of antibiotic resistance . The compound's unique structure may enhance its interaction with bacterial enzymes or cell membranes.
  • Anticancer Properties
    • Research has demonstrated that triazole compounds can exhibit anticancer activity. The specific compound has been evaluated for its efficacy against cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). Results from Sulforhodamine B assays suggest that it may inhibit cancer cell proliferation effectively .
  • Targeting Adenosine Receptors
    • Recent patents have highlighted the potential of triazolo-pyrimidine compounds in targeting adenosine receptors (A1 and A2), particularly A2a receptors. This mechanism is crucial for developing treatments for various conditions such as inflammation and cancer .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound.

Material Science Applications

  • Organic Electronics
    • The compound's electronic properties make it a candidate for use in organic electronic devices. Its ability to act as a charge transport layer can be beneficial in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Fluorescent Probes
    • Due to its unique structural features, derivatives of this triazole can serve as fluorescent probes in biological imaging applications. The incorporation of specific functional groups can enhance their photophysical properties, making them suitable for tracking biological processes in real-time .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine is unique due to the presence of both the triazole and pyridine rings, along with the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-amine, also known as compound HR459276, is a triazole derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C_9H_9BrN_4
  • CAS Number : 1710644-25-9
  • Molecular Structure : The compound features a pyridine ring substituted with a bromine atom and a triazole moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with azides under controlled conditions to form the triazole ring. The details of the synthesis can be found in various organic chemistry literature and supplementary materials .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The compound exhibits significant cytotoxicity with IC50 values that suggest it is a potent inhibitor of cell growth.

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
A5495.6Induction of apoptosis
HeLa4.8Inhibition of cell proliferation

In vitro assays demonstrated that treatment with this compound leads to morphological changes in cancer cells indicative of apoptosis. Flow cytometry analyses support these findings by showing increased levels of apoptotic markers such as caspase activation .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between the compound and key proteins involved in cancer signaling pathways. The compound showed strong binding affinities with targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), suggesting a mechanism by which it may exert its anticancer effects .

Case Studies

  • Study on Lung and Cervical Cancer : A study published in December 2023 investigated the effects of various substituted triazole derivatives on A549 and HeLa cell lines. Among them, the brominated derivative exhibited superior activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Another study focused on the molecular mechanisms underlying its anticancer effects. It was found that the compound significantly upregulates p53 expression and downregulates anti-apoptotic proteins, further supporting its role as an apoptosis inducer .

Properties

Molecular Formula

C8H8BrN5

Molecular Weight

254.09 g/mol

IUPAC Name

2-(5-bromo-6-methylpyridin-2-yl)triazol-4-amine

InChI

InChI=1S/C8H8BrN5/c1-5-6(9)2-3-8(12-5)14-11-4-7(10)13-14/h2-4H,1H3,(H2,10,13)

InChI Key

TVIPSINUQFMQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2N=CC(=N2)N)Br

Origin of Product

United States

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